calcium;2,4-diaminobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;2,4-diaminobenzenesulfonate is a chemical compound with the molecular formula C6H8N2O6S2Ca. It is a calcium salt of 2,4-diaminobenzenesulfonic acid, which is also known as m-phenylenediamine-4-sulfonic acid. This compound is primarily used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diaminobenzenesulfonic acid, which is a precursor to calcium;2,4-diaminobenzenesulfonate, involves the reaction of m-phenylenediamine with sulfuric acid or oleum at temperatures ranging from 140°C to 250°C . The reaction is typically carried out in a solvent such as phosphoric acid or polyphosphoric acid. Once the 2,4-diaminobenzenesulfonic acid is obtained, it undergoes a salt-forming reaction with calcium to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure high yield and quality. The environmental impact is minimized by optimizing the use of sulfuric acid and other reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;2,4-diaminobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonates. These products have various applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Calcium;2,4-diaminobenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Wirkmechanismus
The mechanism of action of calcium;2,4-diaminobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful in various research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to calcium;2,4-diaminobenzenesulfonate include:
- Sodium;2,4-diaminobenzenesulfonate
- Potassium;2,4-diaminobenzenesulfonate
- Ammonium;2,4-diaminobenzenesulfonate
Uniqueness
This compound is unique due to its specific calcium ion, which imparts distinct chemical properties and reactivity compared to its sodium, potassium, and ammonium counterparts. This uniqueness makes it suitable for specific applications where calcium ions play a crucial role .
Eigenschaften
CAS-Nummer |
51247-58-6 |
---|---|
Molekularformel |
C12H14CaN4O6S2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
calcium;2,4-diaminobenzenesulfonate |
InChI |
InChI=1S/2C6H8N2O3S.Ca/c2*7-4-1-2-6(5(8)3-4)12(9,10)11;/h2*1-3H,7-8H2,(H,9,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
MOULIFDXMDLHBH-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Ca+2] |
Kanonische SMILES |
C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Ca+2] |
51247-58-6 | |
Verwandte CAS-Nummern |
88-63-1 (Parent) |
Synonyme |
1,3-phenylenediamine-4-sulfo acid 2,4-diaminobenzenesulfonic acid 2,4-diaminobenzenesulfonic acid, calcium salt 2,4-diaminobenzenesulfonic acid, monosodium salt 2,4-diaminobenzenesulfonic acid, sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.